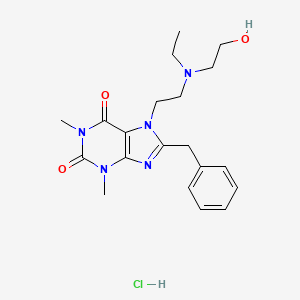

Bamifylline hydrochloride

Übersicht

Beschreibung

Bamifylline hydrochloride is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other conditions associated with bronchospasm. It functions as a selective A1 adenosine receptor antagonist, which helps in alleviating bronchoconstriction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bamifyllin-Hydrochlorid beinhaltet die Reaktion von 8-Benzyltheophyllin (8-Benzyl-1,3-dimethyl-7H-purin-2,6-dion) mit 2-(Ethylamino)ethanol und 1,2-Dichlorethan in Gegenwart von wasserfreiem Natriumcarbonat (Na2CO3) in einem unpolaren organischen Lösungsmittel wie Dioxan oder Xylol. Die Reaktionsmischung wird dann mit Salzsäure behandelt, um die kristalline Form von Bamifyllin-Hydrochlorid zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bamifyllin-Hydrochlorid folgt dem gleichen Syntheseweg, ist aber für hohe Ausbeute und Reinheit optimiert. Der Prozess umfasst minimierte Reaktionsschritte und kurze Reaktionszeiten, was ihn für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bamifyllin-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise nucleophile Reagenzien unter milden Bedingungen.

Oxidations- und Reduktionsreaktionen: Obwohl weniger häufig, kann Bamifyllin-Hydrochlorid unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von Bamifyllin-Hydrochlorid ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Bamifylline hydrochloride acts as a selective antagonist of adenosine A1 receptors and exhibits significant bronchospasmolytic activity. It has been shown to improve lung function and relieve symptoms in patients with bronchial asthma and other pulmonary diseases characterized by bronchospasm . Unlike theophylline, another xanthine derivative, bamifylline does not typically induce central nervous system stimulation, making it a preferable choice for certain patient populations .

Key Pharmacokinetic Characteristics:

- Absorption: Rapid absorption via oral and rectal routes, with peak plasma concentrations achieved within 1-2 hours .

- Distribution Volume: Approximately 1000 liters, indicating extensive tissue distribution .

- Metabolism: Rapidly metabolized to three active metabolites with high plasma concentrations.

- Elimination Half-life: Approximately 17.5 hours, allowing for twice-daily dosing .

Clinical Applications

1. Treatment of Bronchial Asthma:

Bamifylline is primarily indicated for the treatment of bronchial asthma. A case study highlighted a 25-year-old patient with severe asthma who showed significant improvement in clinical signs and lung function after switching from theophylline to bamifylline. This case underscores bamifylline's efficacy in patients unresponsive to traditional therapies .

2. Management of Pulmonary Affections:

The compound is also used in treating various pulmonary conditions that involve bronchospasm. Its bronchodilatory effects are comparable to those of theophylline but with a better safety profile regarding central nervous system side effects .

3. Research on Adenosine Receptor Interactions:

Bamifylline's role as an adenosine A1 receptor antagonist has been studied in various contexts, including its potential protective effects during ischemic events in cardiac tissues . This suggests a broader application beyond respiratory therapy, potentially influencing cardiovascular health.

Case Study: Severe Bronchial Asthma

- Patient Profile: A 25-year-old female with severe bronchial asthma resistant to conventional treatments.

- Intervention: Bamifylline was administered as an alternative therapy.

- Outcome: Significant improvement in lung function and reduction in asthma symptoms were observed post-treatment, demonstrating bamifylline's effectiveness as a therapeutic option for severe cases .

Research on Pharmacokinetics and Analytical Methods

A study developed a rapid UV spectrophotometric method for the quantitative determination of this compound in pharmaceutical formulations. The method demonstrated high accuracy (99.83% recovery) and precision, indicating its suitability for routine quality control in pharmaceutical settings .

Safety Profile and Side Effects

Bamifylline is generally well-tolerated; however, some side effects have been reported:

- Mild gastrointestinal disturbances (e.g., gastralgia)

- Headaches

- Rare allergic reactions (e.g., urticaria)

It is contraindicated in patients with acute myocardial infarction and known hypersensitivity to xanthines .

Wirkmechanismus

Bamifylline hydrochloride exerts its effects by selectively antagonizing the A1 adenosine receptor. This action prevents adenosine from binding to its receptor, thereby inhibiting the bronchoconstrictive effects of adenosine. The molecular targets involved include the A1 adenosine receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.

Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.

Comparison: Bamifylline hydrochloride is unique in its selective antagonism of the A1 adenosine receptor, which makes it more specific in its action compared to theophylline and caffeine. This specificity potentially reduces the side effects associated with non-selective adenosine receptor antagonists .

Biologische Aktivität

Bamifylline hydrochloride is a methylxanthine derivative that exhibits significant biological activity, particularly as a bronchodilator. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

This compound (CHClNO, Molecular Weight: 421.92 g/mol) acts primarily as a selective antagonist of the adenosine A1 receptor. This mechanism is crucial for its therapeutic effects in respiratory conditions. Unlike other xanthines, such as theophylline, bamifylline does not exhibit central nervous system stimulation, making it a preferred choice in certain clinical scenarios.

Pharmacokinetics

- Absorption : Rapid absorption occurs via both oral and rectal routes, with peak plasma concentrations reached within 1 to 2 hours.

- Distribution : High volume of distribution (approximately 1000 liters) indicates extensive tissue uptake.

- Metabolism : Bamifylline is metabolized into three active metabolites, contributing to its prolonged therapeutic effects.

- Elimination : The drug has an elimination half-life of approximately 17.5 hours, allowing for twice-daily dosing .

Biological Activity and Therapeutic Applications

This compound is primarily indicated for the treatment of bronchial asthma and other conditions characterized by bronchospasm. It demonstrates a bronchospasmolytic action comparable to that of theophylline but with a more favorable side effect profile.

Clinical Case Studies

- Case Study on Severe Bronchial Asthma :

- Chronic Bronchitis :

Stability and Analytical Methods

Research has focused on developing reliable analytical methods for this compound, including:

- RP-HPLC Method : A stability-indicating RP-HPLC method was validated for estimating bamifylline levels in pharmaceutical formulations. The method demonstrated high specificity and accuracy, with a recovery rate between 99.41% and 99.99% across various stress conditions .

| Parameter | Value |

|---|---|

| Linearity Range | 2-10 μg/mL |

| Correlation Coefficient | 0.9997 |

| % Recovery | 99.41 - 99.99% |

| Limit of Detection (LOD) | 0.34 μg/mL |

| Limit of Quantification (LOQ) | 1.04 μg/mL |

Eigenschaften

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXHPORMXSXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-63-9 (Parent) | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048721 | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20684-06-4, 3736-86-5 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamifylline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main analytical technique used to study Bamifylline Hydrochloride in pharmaceutical formulations?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed to analyze this compound in pharmaceutical formulations. This method offers high sensitivity, precision, and accuracy for quantifying the drug in various samples. [, , ]

Q2: Why is a stability-indicating method important for analyzing this compound?

A2: A stability-indicating method can differentiate between the active pharmaceutical ingredient (this compound) and its degradation products. This is crucial to accurately determine the drug's content in pharmaceutical formulations, especially after exposure to various stress conditions like heat, light, or different pH levels. [, ]

Q3: What types of detectors are commonly used with RP-HPLC for this compound analysis?

A3: UV detectors are predominantly used with RP-HPLC for analyzing this compound. The drug exhibits strong absorbance in the UV region, making it readily detectable. Researchers have identified specific wavelengths like 277nm and 272nm as optimal for detection. [, ]

Q4: What are some advantages of the developed RP-HPLC methods for analyzing this compound?

A4: The developed RP-HPLC methods for this compound are advantageous due to their simplicity, specificity, robustness, and cost-effectiveness. These methods have been validated according to ICH guidelines, ensuring their reliability and suitability for routine quality control analysis of pharmaceutical formulations. [, , ]

Q5: Has UV spectrophotometry been explored as an alternative method for analyzing this compound?

A5: Yes, UV spectrophotometric methods have also been developed and validated for determining this compound in pharmaceutical dosage forms. []

Q6: What types of stress conditions were used to assess the stability of this compound?

A6: Researchers have subjected this compound to various stress conditions, including acidic (0.1 N hydrochloric acid), basic (0.1 N sodium hydroxide), oxidative (30% H2O2), and thermal (105°C) conditions, to evaluate its stability and develop a stability-indicating analytical method. []

Q7: Besides HPLC and spectrophotometry, are there other techniques used to study this compound?

A7: Yes, a study utilized a PVC membrane ion-selective electrode for the determination of this compound in pure solutions and pharmaceutical preparations. [] This approach highlights the diverse analytical tools available for studying this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.